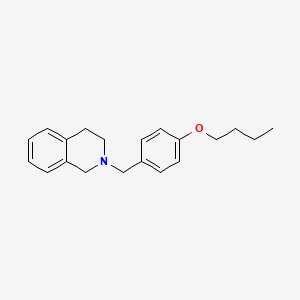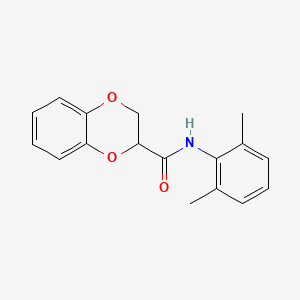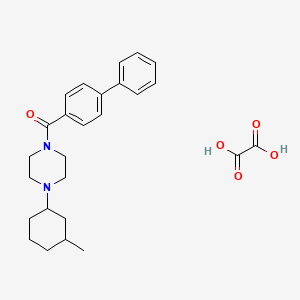![molecular formula C15H14BrClO3 B5158644 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been widely used in scientific research. BCEE is a member of the aryl ether family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is thought to involve the interaction of the compound with cellular membranes and proteins. This compound has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of gene expression, the modulation of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility. This compound can be used in a wide range of applications, from imaging cellular membranes to studying protein-ligand interactions. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic if not handled properly, and care must be taken to ensure that it is used safely in lab experiments.
Orientations Futures
There are many future directions for research on 2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new imaging techniques for studying cellular membranes and proteins. Another area of interest is the study of the role of this compound in the regulation of glucose and lipid metabolism, which may have implications for the treatment of diabetes and other metabolic disorders.
Conclusion
In conclusion, this compound is a versatile and widely used chemical compound that has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important tool for researchers in a variety of fields. With continued research, this compound may prove to be a valuable tool for the development of new drugs and imaging techniques, and may have important implications for the treatment of a range of diseases and disorders.
Méthodes De Synthèse
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene can be synthesized using a variety of methods, including the Williamson ether synthesis, Suzuki coupling, and Heck reaction. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 2-bromo-4-chlorophenol with 2-(3-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a ligand for studying protein-ligand interactions, and as a substrate for enzyme-catalyzed reactions. This compound has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-12-3-2-4-13(10-12)19-7-8-20-15-6-5-11(17)9-14(15)16/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLPFWLJBDYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)


![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)